molecular formula C10H10ClN3 B12897893 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline CAS No. 922711-58-8

2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline

Cat. No.: B12897893
CAS No.: 922711-58-8
M. Wt: 207.66 g/mol
InChI Key: IAUJMJSRAHUUIX-UHFFFAOYSA-N
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Description

2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline is a heterocyclic compound that features a pyrazole ring attached to a chlorinated aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both the pyrazole and aniline functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrazole derivatives under specific conditions. One common method includes the reduction of 5-chloro-2-nitroaniline to 5-chloro-2-aminobenzene, followed by the nucleophilic substitution reaction with a pyrazole derivative . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and microwave-assisted synthesis may also be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine-functionalized pyrazole compounds. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline include other pyrazole derivatives and chlorinated aniline compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position of the aniline ring and the pyrazole moiety at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

922711-58-8

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-chloro-2-(pyrazol-1-ylmethyl)aniline

InChI

InChI=1S/C10H10ClN3/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7,12H2

InChI Key

IAUJMJSRAHUUIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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